3-Methyl-4-nitrobenzohydrazide
Overview
Description
3-Methyl-4-nitrobenzohydrazide: is an organic compound with the molecular formula C8H9N3O3 It is a derivative of benzohydrazide, characterized by the presence of a methyl group at the third position and a nitro group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-nitrobenzohydrazide typically involves the reaction of 3-Methyl-4-nitrobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at this temperature for a specific period. The resulting product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-nitrobenzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds, such as oxadiazoles and thiadiazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Cyclization: Acetic anhydride or phosphorus oxychloride.
Major Products:
Reduction: 3-Methyl-4-aminobenzohydrazide.
Substitution: Various N-substituted benzohydrazides.
Cyclization: 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles.
Scientific Research Applications
Chemistry: 3-Methyl-4-nitrobenzohydrazide is used as a building block in the synthesis of various heterocyclic compounds, which are of interest due to their potential biological activities.
Biology and Medicine: The compound and its derivatives have shown promising antimicrobial, antifungal, and anticancer activities. They are being investigated for their potential use in developing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The biological activity of 3-Methyl-4-nitrobenzohydrazide is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to antimicrobial and anticancer effects. The hydrazide group can form covalent bonds with nucleophilic sites in proteins and enzymes, inhibiting their function.
Comparison with Similar Compounds
4-Nitrobenzohydrazide: Lacks the methyl group at the third position, which can influence its reactivity and biological activity.
3-Methylbenzohydrazide: Lacks the nitro group, which significantly affects its chemical properties and applications.
4-Methyl-3-nitrobenzohydrazide: Has a different substitution pattern, leading to variations in its chemical behavior and biological effects.
Uniqueness: 3-Methyl-4-nitrobenzohydrazide is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-methyl-4-nitrobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-5-4-6(8(12)10-9)2-3-7(5)11(13)14/h2-4H,9H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRIMKXHORAHJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391300 | |
Record name | 3-methyl-4-nitrobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72198-83-5 | |
Record name | 3-methyl-4-nitrobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-4-nitrobenzhydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Methyl-4-nitrobenzohydrazide interact with vanadium to form complexes, and what is the structural significance?
A1: this compound acts as a tridentate ligand, meaning it binds to the vanadium center through three donor atoms. Specifically, it utilizes the oxygen atom of the phenolic group, the nitrogen atom of the imine group, and the oxygen atom of the enolate group [, ]. This coordination forms stable five-membered chelate rings with the vanadium ion. The remaining coordination sites on the vanadium are occupied by an oxo group, a methanol or ethanol molecule, and a deprotonated methanol or ethanol molecule, resulting in an octahedral geometry around the vanadium center.
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